

Xamoterol Hemifumarate CAS number and chemical structure

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Compound of Interest

Compound Name: Xamoterol Hemifumarate

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An In-Depth Technical Guide to Xamoterol Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Xamoterol Hemifumarate**, a selective $\beta 1$ -adrenoceptor partial agonist. It covers the fundamental chemical properties, including its CAS number and detailed chemical structure. The guide delves into the molecule's mechanism of action, outlining the key signaling pathways it modulates. Furthermore, it presents a compilation of in vitro and in vivo pharmacological data, alongside pharmacokinetic parameters from various preclinical and clinical studies. Detailed experimental methodologies for key assays are provided to facilitate the replication and extension of these findings.

Chemical Identity and Structure

Xamoterol Hemifumarate is the hemifumarate salt of Xamoterol.

- Chemical Name: N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-4-morpholinecarboxamide, (E)-2-butenedioate (2:1)
- CAS Number: 73210-73-8



Molecular Formula: C₁₆H₂₅N₃O₅ · 0.5(C₄H₄O₄)

Molecular Weight: 397.43 g/mol

Chemical Structure:

Figure 1: Chemical structure of **Xamoterol Hemifumarate**.

Mechanism of Action

Xamoterol is a potent and selective partial agonist of the β1-adrenergic receptor.[1][2] Its mechanism of action is characterized by its ability to elicit a submaximal response at the β1-adrenoceptor compared to full agonists like isoprenaline. This intrinsic sympathomimetic activity (ISA) is approximately 50% of the maximum response.[2]

At the molecular level, binding of Xamoterol to the β1-adrenoceptor, a Gs protein-coupled receptor (GPCR), initiates a conformational change in the receptor. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets within cardiac myocytes. This signaling cascade results in an increased influx of calcium ions, leading to enhanced myocardial contractility and heart rate.

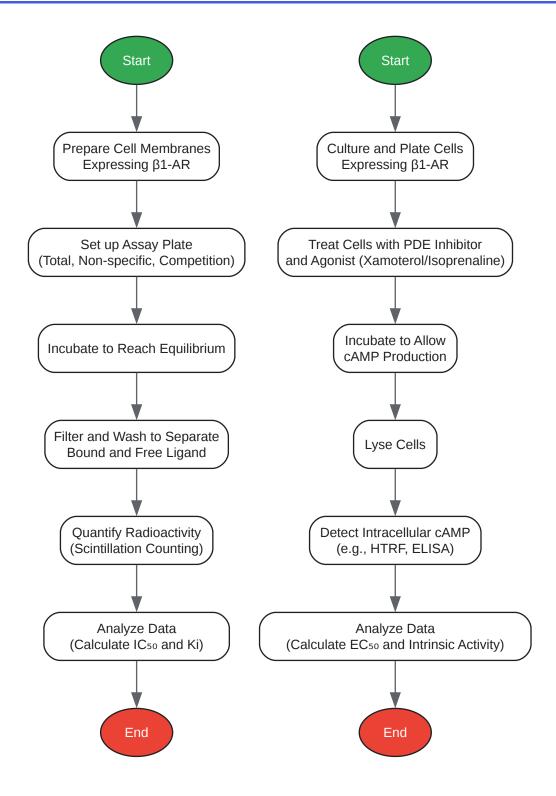
Due to its partial agonist nature, Xamoterol's effect is dependent on the prevailing sympathetic tone. In states of low sympathetic activity (e.g., at rest), it acts as an agonist, increasing heart rate and contractility. Conversely, in situations of high sympathetic activity (e.g., during exercise), it acts as a functional antagonist by competing with endogenous catecholamines (norepinephrine and epinephrine) for receptor binding, thereby attenuating an excessive rise in heart rate.

Signaling Pathway Diagram









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References

- 1. The in vitro pharmacology of xamoterol (ICI 118,587) PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats PubMed [pubmed.ncbi.nlm.nih.gov]
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